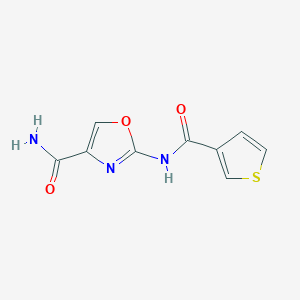
2-(benzylthio)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C26H21N5O3S and its molecular weight is 483.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
One study focused on the synthesis and crystal structure of a related compound, highlighting the methods used to characterize its structure through H-1-NMR, C-13-NMR, and X-ray diffraction. This research provides insights into the compound's molecular structure and potential interactions, indicating its moderate herbicidal and fungicidal activities (霍静倩 et al., 2016).
Anticancer Activity
Another study synthesized derivatives with a focus on evaluating their anticancer activity. These efforts revealed potent and selective cytotoxic effects against leukemia cell lines, demonstrating the potential therapeutic applications of such compounds in cancer treatment (V. Horishny, M. Arshad, V. Matiychuk, 2021).
Antimicrobial Activity
Research into novel sulphonamide derivatives, including the synthesis and evaluation of their antimicrobial activities, provides a basis for understanding the potential of such compounds to combat bacterial infections. This study not only demonstrates the process of creating these derivatives but also highlights their effectiveness against various microbial strains, pointing towards their applicability in addressing antimicrobial resistance (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Insecticidal and Antibacterial Potential
The creation of heterocyclic compounds linked to pyrimidine and evaluated for their insecticidal and antibacterial potential suggests a broader spectrum of biological activities. Such studies underscore the importance of structural modifications in enhancing biological efficacy against pests and bacteria, indicating a diverse range of applications in agriculture and medicine (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(benzylthio)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 2-(benzylthio)acetamide, the second is 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid, and the third is N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide. These intermediates are synthesized using a combination of organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and cyclizations.", "Starting Materials": [ "Benzyl chloride", "Thiourea", "Acetic anhydride", "Benzaldehyde", "Furan-2-carboxylic acid", "Ethyl acetoacetate", "Phenylhydrazine", "Sodium hydroxide", "Hydrochloric acid", "Sodium acetate", "Sodium nitrite", "Sodium borohydride", "Acetic acid", "Pyridine", "Triethylamine", "Dimethylformamide", "Chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of 2-(benzylthio)acetamide", "a. Benzyl chloride is reacted with thiourea in the presence of sodium hydroxide to form benzylthiourea.", "b. Benzylthiourea is then reacted with acetic anhydride to form 2-(benzylthio)acetamide.", "Step 2: Synthesis of 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid", "a. Benzaldehyde is reacted with furan-2-carboxylic acid in the presence of sodium acetate to form 3-(furan-2-yl)-1-phenylprop-2-en-1-one.", "b. 3-(furan-2-yl)-1-phenylprop-2-en-1-one is then reacted with ethyl acetoacetate in the presence of pyridine to form 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester.", "c. Phenylhydrazine is reacted with 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester in the presence of hydrochloric acid to form 3-(furan-2-yl)-1-(phenylhydrazono)-5-phenyl-4,5-dihydro-1H-pyrazole.", "d. Sodium nitrite is added to 3-(furan-2-yl)-1-(phenylhydrazono)-5-phenyl-4,5-dihydro-1H-pyrazole in the presence of hydrochloric acid to form the diazonium salt.", "e. The diazonium salt is then reacted with sodium borohydride in the presence of acetic acid to form 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid.", "Step 3: Synthesis of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide", "a. 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid is reacted with chloroacetyl chloride in the presence of triethylamine to form N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide." ] } | |
CAS-Nummer |
1207056-45-8 |
Molekularformel |
C26H21N5O3S |
Molekulargewicht |
483.55 |
IUPAC-Name |
2-benzylsulfanyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C26H21N5O3S/c32-24-15-20(19-10-5-2-6-11-19)27-26(29-24)31-23(14-21(30-31)22-12-7-13-34-22)28-25(33)17-35-16-18-8-3-1-4-9-18/h1-15H,16-17H2,(H,28,33)(H,27,29,32) |
InChI-Schlüssel |
IVGVYCWBGYXNMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


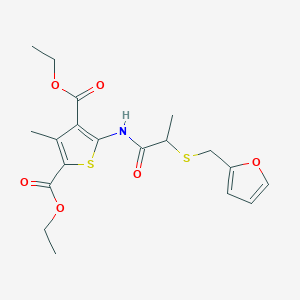
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)

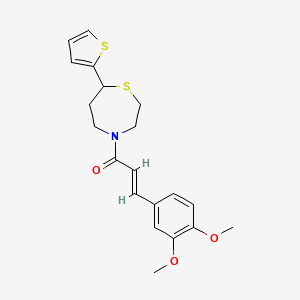
![4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547450.png)
![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)
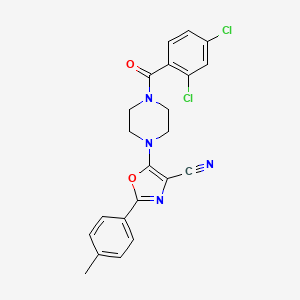
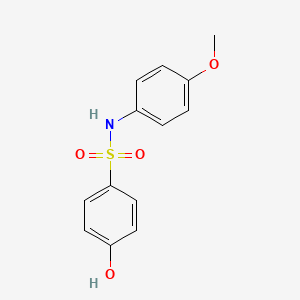
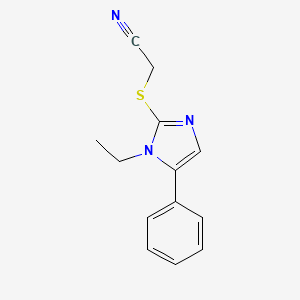
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2547459.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2547460.png)
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)
![(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2547464.png)
